Cas no 28073-53-2 (Acetamide, 2-chloro-N-(2-methoxy-1-methylethyl)-N-phenyl-)
28073-53-2 structure
Product Name:Acetamide, 2-chloro-N-(2-methoxy-1-methylethyl)-N-phenyl-
CAS No:28073-53-2
MF:C12H16ClNO2
MW:241.713942527771
CID:290650
PubChem ID:176474
Update Time:2025-04-19
Acetamide, 2-chloro-N-(2-methoxy-1-methylethyl)-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-chloro-N-(2-methoxy-1-methylethyl)-N-phenyl-
- 2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide
- 28073-53-2
- DTXSID60950799
- SCHEMBL10582383
- Acetanilide, 2-chloro-N-(2-methoxy-1-methylethyl)-
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- Inchi: 1S/C12H16ClNO2/c1-10(9-16-2)14(12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
- InChI Key: ITRMZMMDHHMHFY-UHFFFAOYSA-N
- SMILES: ClCC(N(C1C=CC=CC=1)C(C)COC)=O
Computed Properties
- Exact Mass: 241.08708
- Monoisotopic Mass: 241.087
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.158
- Boiling Point: 328.4°Cat760mmHg
- Flash Point: 152.4°C
- Refractive Index: 1.542
- PSA: 29.54
Acetamide, 2-chloro-N-(2-methoxy-1-methylethyl)-N-phenyl- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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